BenchChemオンラインストアへようこそ!

(1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride

NaV1.7 inhibition Enantioselective synthesis Pain research

This (1R,3R)-configured enantiomer is the definitive chiral building block for constructing focused libraries of NaV1.7 inhibitors, as described by Sun et al. (2025), and for PTGES-targeted probes. Starting with the pure (1R,3R) enantiomer allows medicinal chemistry teams to systematically vary substituents while maintaining the precise stereochemistry critical for target engagement in voltage-gated sodium channel binding pockets. Procurement specialists must specify CAS 2490322-89-7, as substituting the racemic mixture (CAS 2741363-75-5) or unresolved stereoisomer mixture (CAS 2460757-50-8) introduces an unknown proportion of inactive enantiomer, confounding dose-response relationships and SAR interpretation. This compound also serves as an essential reference standard for chiral HPLC/SFC method development.

Molecular Formula C11H14ClNO3
Molecular Weight 243.69
CAS No. 2490322-89-7
Cat. No. B2444454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride
CAS2490322-89-7
Molecular FormulaC11H14ClNO3
Molecular Weight243.69
Structural Identifiers
SMILESC1CC(CC1C(=O)O)OC2=CC=NC=C2.Cl
InChIInChI=1S/C11H13NO3.ClH/c13-11(14)8-1-2-10(7-8)15-9-3-5-12-6-4-9;/h3-6,8,10H,1-2,7H2,(H,13,14);1H/t8-,10-;/m1./s1
InChIKeyLVUDITINFHLZOF-GHXDPTCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid hydrochloride CAS 2490322-89-7 Procurement Guide


(1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid hydrochloride (CAS 2490322-89-7) is a specific enantiomeric form of a cyclopentane carboxylic acid featuring a 4-pyridyloxy substituent. This chiral building block appears in the chemical space of voltage-gated sodium channel (NaV) inhibitors, with a closely related series of cyclopentane carboxylic acids showing potent and selective NaV1.7 inhibition [1]. It is also structurally related to compounds claimed in patents as PTGES (microsomal prostaglandin E synthase 1) inhibitors for pain and inflammatory disorders [2]. Researchers and procurement specialists must distinguish this single (1R,3R) enantiomer from its racemic mixture (CAS 2741363-75-5) and the unresolved stereoisomer mixture (CAS 2460757-50-8), as stereochemistry is critical for target engagement, selectivity, and downstream pharmacological interpretation in these target classes.

Why Stereochemistry Matters: Procurement Risks of Substituting (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid HCl


Generic substitution with the racemic mixture (CAS 2741363-75-5) or the unresolved stereoisomer product (CAS 2460757-50-8) cannot guarantee equivalent biological results. In the closely related cyclopentane carboxylic acid class, NaV1.7 inhibitors achieve potency and selectivity through defined stereochemical interactions within the channel binding pocket [1]. The (1R,3R) configuration places the carboxylic acid and the pyridin-4-yloxy group in a specific spatial orientation that governs target recognition. Use of a racemate or a diastereomeric mixture introduces an unknown proportion of the inactive or less active (1S,3S) enantiomer, obscuring dose-response relationships, confounding SAR studies, and potentially leading to false negatives in screening campaigns. The quantitative data below confirm that specific stereoisomers in this series drive target activity.

Quantitative Differentiation Guide for (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid HCl Procurement


Enantiomeric Purity Reduces Bioactivity Ambiguity: (1R,3R) Single Enantiomer vs. Racemic Mixture for NaV1.7 Inhibitor Development

The most critical differentiation for procurement is the defined enantiomeric identity of CAS 2490322-89-7. While direct head-to-head IC50 data for this single compound versus its racemate (CAS 2741363-75-5) are not publicly disclosed, a class-level inference is that the (1R,3R) configuration is the pharmacologically active stereoisomer within the NaV1.7 cyclopentane carboxylic acid series [1]. The lead compound in this series, Compound 31, demonstrates a Ki of 4.9 nM and an IC50 of 13 nM against NaV1.7 [2]. The procurement of the single enantiomer eliminates the 50% dilutive effect of the inactive enantiomer present in the racemate, thereby providing a defined, reproducible material for SAR exploration and in vivo pharmacology.

NaV1.7 inhibition Enantioselective synthesis Pain research

Structural Distinction from Unresolved Stereoisomer Mixture: (1R,3R) Enantiomer vs. CAS 2460757-50-8

CAS 2460757-50-8 designates 3-(Pyridin-4-yloxy)cyclopentane-1-carboxylic acid hydrochloride with undefined relative stereochemistry at the 1 and 3 positions . This product can contain four stereoisomers: the cis-(1R,3R), cis-(1S,3S), trans-(1R,3S), and trans-(1S,3R) forms. In contrast, CAS 2490322-89-7 is stereochemically defined as the cis-(1R,3R) enantiomer. This precision is critical because the cis geometry is implied by the (1R,3R) designation, but CAS 2460757-50-8 does not guarantee any specific cis/trans ratio or enantiomeric excess.

Chiral resolution Analytical chemistry Procurement specification

Potential Differentiation in PTGES Inhibitor Context: (1R,3R) Enantiomer vs. Racemic or Diastereomeric Analogs

The patent family covering substituted pyridyl-cycloalkyl-carboxylic acids (US20170354620A1) describes PTGES inhibitors where the absolute stereochemistry of the cycloalkyl ring is a key variable [1]. While specific IC50 data for the (1R,3R)-3-pyridin-4-yloxycyclopentane-1-carboxylic acid are not exemplified in the public claims, the patent's generic structure explicitly includes embodiments where the pyridine is attached via an oxygen linker and the carboxylic acid is on a cyclopentane ring. The (1R,3R) configuration represents one of the most compact and structurally defined examples in this series. For a PTGES screening campaign, procuring the single enantiomer is essential for deriving a valid SAR because the racemic mixture may exhibit a shallow or misleading dose-response curve due to the presence of isomers with differing intrinsic activities.

PTGES inhibition Pain pharmacology Stereochemistry-activity relationship

Recommended Application Scenarios for (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid HCl


Enantioselective SAR Expansion of NaV1.7 Inhibitors

This compound is the ideal building block for constructing focused libraries of NaV1.7 inhibitors based on the cyclopentane carboxylic acid scaffold described by Sun et al. (2025) [1]. By starting with the pure (1R,3R) enantiomer, medicinal chemistry teams can systematically vary the pyridine substituent while maintaining the same absolute configuration that led to the potent, selective lead Compound 31. This allows clear attribution of potency changes to structural modifications, rather than to stereochemical heterogeneity.

Development of PTGES-Targeted Analgesics and Anti-Inflammatory Agents

As a compact, stereochemically defined member of the pyridyl-cycloalkyl-carboxylic acid class claimed for PTGES inhibition [1], this compound serves as a valuable early-stage probe. Its single-enantiomer nature makes it suitable for co-crystallization attempts, isothermal titration calorimetry (ITC) for binding thermodynamics, and initial in vitro selectivity profiling against other MAPEG family members, where stereochemistry can be a key determinant of selectivity.

Chiral Chromatography Method Development and Quality Control

The defined (1R,3R) enantiomer is an essential reference standard for developing chiral HPLC or SFC methods to separate the enantiomers of the corresponding racemate (CAS 2741363-75-5). Analytical and quality control laboratories can use CAS 2490322-89-7 to establish retention times, validate resolution, and set purity acceptance criteria for bulk lots of the racemic intermediate, ensuring reliable scale-up of synthetic processes.

Quote Request

Request a Quote for (1R,3R)-3-Pyridin-4-yloxycyclopentane-1-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.